Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA
Description
Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA is a synthetic peptide featuring multiple functionalized residues. Key structural elements include:
- Bz(4-tBu)-Phe: A phenylalanine residue modified with a para-tert-butyl benzoyl (Bz) group.
- Lys(Et2): A lysine residue with a diethylated side chain. This modification reduces polarity and hydrogen-bonding capacity compared to unmodified lysine or Boc-protected derivatives, impacting solubility and proteolytic resistance .
- Ser-OMe: A serine residue with a methyl ester at the C-terminus, improving metabolic stability by blocking carboxylase activity.
- TFA counterion: Trifluoroacetic acid, commonly used in peptide synthesis for deprotection and purification, may affect solubility and crystallinity .
Properties
Molecular Formula |
C45H67F3N6O10 |
|---|---|
Molecular Weight |
909.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H66N6O8.C2HF3O2/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8;3-2(4,5)1(6)7/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53);(H,6,7)/t29-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
OWTDCNQKWNEIMZ-QVQSGDHTSA-N |
Isomeric SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Coupling Reactions
The synthesis of this peptide likely involves solid-phase peptide synthesis (SPPS) , where coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) facilitate the formation of amide bonds between amino acids. These reagents activate the carboxyl groups of amino acids, enabling efficient coupling while minimizing side reactions.
| Reagent | Role | Conditions |
|---|---|---|
| DIC | Activates carboxyl groups | Used with HOBt in DMF or dichloromethane |
| HOBt | Reduces racemization | Enhances coupling efficiency |
Hydrolysis Behavior
The compound’s stability under acidic or basic conditions is critical for its applications. The methyl ester (OMe) and amide bonds are susceptible to hydrolysis:
-
Acidic hydrolysis : Breaks ester bonds, converting OMe to carboxylic acid.
-
Basic hydrolysis : Targets amide bonds, leading to peptide cleavage.
| Condition | Stability | Outcome |
|---|---|---|
| Acidic pH | Low | Hydrolysis of OMe group |
| Basic pH | Low | Hydrolysis of amide bonds |
Native Chemical Ligation in TFA
Trifluoroacetic acid (TFA) serves as both a solvent and catalyst in native chemical ligation (NCL) , enabling rapid conjugation of peptide fragments. For example, TFA facilitates the reaction between a thiosalicylaldehyde thioester and a 1,3-dithiol-containing peptide, forming a thioacetal intermediate that converts to a native amide bond .
Stability and Racemization
The TFA salt form enhances solubility but does not prevent hydrolysis. In ligation reactions, TFA-mediated conditions minimize racemization at the ligation site, as demonstrated by the absence of detectable racemic products in HPLC analysis .
| Factor | Observation |
|---|---|
| Racemization | Minimal/no detectable racemization |
| Solubility | Enhanced in TFA |
Auxiliary Removal Reactions
While the compound itself lacks auxiliary groups, related peptides with auxiliaries (e.g., Lys(Aux)) undergo removal via TFA cocktails containing dithiothreitol (DTT) and thioanisole, yielding final products in high purity .
| Auxiliary | Removal Reagents | Conditions | Yield |
|---|---|---|---|
| Lys(Aux) | TFA/PhOH/DTT/H₂O/thioanisole | 2 hours | 94% (HPLC) |
Scientific Research Applications
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic peptide or as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the tert-butyl and diethyl groups can influence the peptide’s binding affinity and specificity, affecting molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Aromatic Substituents: 4-tBu vs. Other Benzoyl Modifications
The para-tert-butyl benzoyl group distinguishes this peptide from analogs with alternative aromatic substitutions. Evidence from non-peptide systems highlights the following:
Key Insight : The 4-tBu group in Bz(4-tBu)-Phe likely enhances aggregation propensity and membrane permeability compared to smaller substituents (e.g., 4-Me or 4-OMe). This aligns with findings in fullerene systems, where 4-tBu improves macroscopic charge transport despite similar local mobilities .
Lysine Side-Chain Modifications: Et2 vs. Boc or Unmodified Lysine
Lys(Et2) is compared to other lysine derivatives:
Key Insight : Diethylation of lysine (Et2) balances lipophilicity and metabolic stability, contrasting with Boc-protected lysine’s transient polarity. This modification may improve blood-brain barrier penetration compared to unmodified lysine.
Counterion Effects: TFA vs. HCl or Acetate
TFA’s role is contrasted with other counterions:
Key Insight : TFA’s use in synthesis (e.g., Boc removal in ) is standard, but residual TFA in the final product may require careful purification to avoid cytotoxicity.
Terminal Modifications: Ser-OMe vs. Free Carboxylate
Methyl esterification of serine’s C-terminus is compared to free carboxylates:
| Terminus | Properties | Source |
|---|---|---|
| Ser-OMe | Blocks carboxylase activity; improves metabolic stability. | N/A |
| Free COOH | Higher polarity; susceptible to enzymatic degradation. | N/A |
Key Insight : Ser-OMe extends half-life in vivo but may reduce aqueous solubility, necessitating formulation optimization.
Research Findings and Implications
- Self-Assembly and Macroscopic Properties : The 4-tBu group’s role in fullerene self-assembly suggests that Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA may form ordered aggregates, enhancing delivery efficiency or receptor binding.
- Synthetic Challenges : highlights the complexity of multi-step peptide synthesis, where protective groups (e.g., tBu, Boc) and counterion management (TFA) are critical for yield and purity.
- Functional Trade-offs : While 4-tBu and Lys(Et2) improve stability, they may reduce solubility, requiring formulation adjustments (e.g., co-solvents or PEGylation).
Biological Activity
Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and metabolic regulation. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's full chemical name is Benzyl (4-tert-butyl) phenylalanine-Ala-Leu-Lys(ethyl)serine methyl ester trifluoroacetate. Its molecular formula is with a molecular weight of approximately 824.1 g/mol . The presence of a benzyl group and an ethylated lysine residue suggests potential interactions with various biological targets.
This compound exhibits several mechanisms that contribute to its biological activity:
- mTOR Pathway Modulation : Studies indicate that compounds similar to this compound can influence the mTOR signaling pathway, which is critical for cell growth and proliferation. The mTOR pathway is often dysregulated in cancers, making it a target for therapeutic intervention .
- Proteasome Inhibition : The compound has shown potential as a proteasome inhibitor, which can lead to the accumulation of pro-apoptotic factors within cells, thus promoting apoptosis in cancerous cells . This mechanism is particularly relevant in the context of treating malignancies resistant to conventional therapies.
- Cell Cycle Arrest : Research indicates that treatment with similar peptide mimetics can induce cell cycle arrest in tumor cells while sparing normal cells, highlighting a selective cytotoxicity that could be beneficial in cancer therapy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited proteasomal activities at low concentrations (IC50 values ranging from 53 nM to 100 nM). These studies utilized HeLa cells to assess the impact on cell viability and apoptosis induction .
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced cell proliferation linked to mTOR inhibition .
Data Tables
| Study | Compound | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| Study 1 | This compound | 58 (chymotrypsin-like) | HeLa | Proteasome inhibition |
| Study 2 | Similar Peptide | 53 (trypsin-like) | HeLa | Apoptosis induction |
| Study 3 | Similar Compound | 100 (caspase-like) | HeLa | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
